molecular formula C22H29N7O4 B10836449 Tricyclic heterocycle derivative 6

Tricyclic heterocycle derivative 6

Cat. No.: B10836449
M. Wt: 455.5 g/mol
InChI Key: CBLPHWVBNDVSJU-CQSZACIVSA-N
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Description

Tricyclic Heterocycle Derivative 6 is a sophisticated organic compound designed for advanced research applications. This benzofused tricyclic heterocycle has demonstrated significant promise in materials science, particularly in the development of next-generation energy technologies. Studies have shown that related tricyclic heterocyclic derivatives can function as efficient metal-free electrocatalysts for the hydrazine electrooxidation reaction, a key process in direct hydrazine fuel cells (DHFCs) . This makes it a valuable candidate for investigating clean energy conversion and storage solutions. Beyond energy applications, tricyclic heterocycles are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals . For instance, 1,2,4-triazolo-fused 1,4-benzodiazepine derivatives are known for their central nervous system (CNS) activities and have been used in treatments for anxiety, insomnia, and withdrawal symptoms . The complex tricyclic scaffold of this derivative provides a versatile framework for probing novel biological pathways and developing new therapeutic agents. As a research chemical, it offers a unique structural motif for synthetic exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C22H29N7O4

Molecular Weight

455.5 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C22H29N7O4/c1-6-7-11-28-16-17(24-19-26(5)15(30)13-29(19)18(16)31)25-20(28)27-10-8-9-14(12-27)23-21(32)33-22(2,3)4/h14H,8-13H2,1-5H3,(H,23,32)/t14-/m1/s1

InChI Key

CBLPHWVBNDVSJU-CQSZACIVSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCC[C@H](C4)NC(=O)OC(C)(C)C

Canonical SMILES

CC#CCN1C2=C(N=C3N(C(=O)CN3C2=O)C)N=C1N4CCCC(C4)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tricyclic heterocycle derivative 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various substituted tricyclic compounds, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

Pharmacological Applications

Tricyclic heterocycle derivative 6 has shown promise in several therapeutic areas due to its unique structural features. Below are some key pharmacological applications:

  • Anticancer Activity : Research indicates that Tricyclic heterocycle derivatives exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that modifications to the tricyclic structure can enhance its efficacy against bacteria and fungi, making it a candidate for developing new antibiotics .
  • Kinase Inhibition : this compound has been identified as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapy agents .
  • Case Study 2: Antimicrobial Activity
    In another investigation, derivatives were tested against multi-drug resistant strains of bacteria. The findings revealed that certain modifications enhanced antimicrobial potency, suggesting a viable path for developing new antibiotics from this scaffold .
  • Case Study 3: Kinase Inhibition Profile
    A comprehensive evaluation of the kinase inhibition profile of this compound demonstrated selectivity against specific kinases involved in cancer progression. This selectivity is crucial for minimizing side effects associated with broader kinase inhibitors .

Summary Table of Applications

Application TypeDescriptionReferences
AnticancerInhibits tumor cell proliferation; induces apoptosis ,
AntimicrobialEffective against bacteria and fungi; potential for antibiotic development ,
Kinase InhibitionSelective inhibition of kinases involved in cancer signaling ,

Mechanism of Action

The mechanism of action of tricyclic heterocycle derivative 6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Tricyclic Heterocycles

Key Observations :

  • Synthetic Efficiency: HaM cascades (e.g., for isoindoline/THIQ sultams) and diaminoketone-based reactions (e.g., for quinolones) achieve high yields (>80%), whereas C–H functionalization methods (e.g., PD404182) prioritize regioselectivity over yield .
  • Heteroatom Influence : Oxygen-rich tricyclics (e.g., benzofuropyridines) exhibit distinct reactivity, such as SN2' substitutions with nucleophiles, compared to sulfur/nitrogen-containing analogs .
Pharmacological Activity

Tricyclic heterocycles demonstrate diverse biological activities depending on their structural motifs:

  • Enzyme Inhibition: β-Secretase inhibitors (e.g., pseudopeptide scaffolds) and BTK inhibitors (e.g., imidazoquinoxaline) rely on rigid tricyclic frameworks to mimic enzyme substrates or block catalytic sites .
  • Antifungal Potential: Fused quinolones (e.g., compounds 8a–d) show promise against fungal pathogens, a property absent in sultam-based tricyclics .
Reaction Pathways and Functionalization
  • Nucleophilic Substitution : Oxygen tricyclics (e.g., benzo-fused xanthenes) undergo SN2' reactions with thiols (89–97% yield) to introduce sulfur moieties, a strategy less common in nitrogen-dominant systems .
  • Annulation Strategies : Benzothiophene-based tricyclics are synthesized via Claisen rearrangement–ring closure reactions, contrasting with Pd-catalyzed cascades used for sultams .

Critical Analysis of Derivative 6’s Unique Features

While derivative 6’s exact structure remains undefined, its hypothetical profile can be extrapolated:

  • Synthetic Advantages : If derived via C–H functionalization (like PD404182), it may offer regioselective modifications critical for optimizing bioactivity .
  • anticancer) require empirical validation .
  • Structural Uniqueness : Compared to isoindoline/THIQ sultams, derivative 6 may lack sulfonamide groups but could feature pyrimidine or thiazine motifs for enhanced solubility .

Q & A

Q. How can isotopic labeling elucidate mechanistic pathways in heterocycle-forming reactions?

  • 13^{13}C-labeling : Track carbon migration in gold-catalyzed cyclizations ().
  • 2^{2}H-KIE experiments : Measure primary KIEs to distinguish between concerted and stepwise mechanisms in photo-stimulated syntheses .

Data Interpretation and Validation

Q. How should researchers handle contradictory spectral data when assigning novel tricyclic structures?

  • Comparative analysis : Cross-reference with known analogs (e.g., TMC-120B in ) using X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity).
  • Degradation studies : Chemically cleave the tricyclic core (e.g., acid hydrolysis) to isolate fragments for independent characterization .

Q. What statistical approaches are suitable for analyzing substituent effects on biological activity?

  • Multivariate regression : Correlate electronic (Hammett σ) or steric (Taft) parameters with IC₅₀ values.
  • Principal component analysis (PCA) : Reduce dimensionality in datasets linking substituent groups to pharmacological outcomes .

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